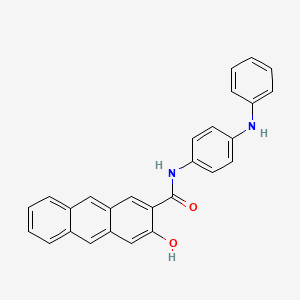
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide is a complex organic compound with a unique structure that combines an aniline group, a hydroxyanthracene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide typically involves the reaction of 3-hydroxyanthracene-2-carboxylic acid with 4-anilinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of nitro or sulfonyl derivatives
Scientific Research Applications
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene moiety, which can exhibit strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyanthracene moiety can intercalate into DNA, disrupting the replication process and leading to potential anti-cancer effects. Additionally, the aniline group may interact with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Anilinophenyl)benzamide: Similar structure but lacks the hydroxyanthracene moiety.
N-(4-Anilinophenyl)acetamide: Similar structure but with an acetamide group instead of the carboxamide group.
N-(4-Anilinophenyl)-4-fluorobenzamide: Similar structure but with a fluorine atom on the benzamide ring.
Uniqueness
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide is unique due to its combination of aniline, hydroxyanthracene, and carboxamide groups, which confer distinct chemical and biological properties. The presence of the hydroxyanthracene moiety enhances its potential as a fluorescent probe and its ability to intercalate into DNA, making it a valuable compound for various research applications.
Properties
CAS No. |
114450-82-7 |
|---|---|
Molecular Formula |
C27H20N2O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-3-hydroxyanthracene-2-carboxamide |
InChI |
InChI=1S/C27H20N2O2/c30-26-17-21-15-19-7-5-4-6-18(19)14-20(21)16-25(26)27(31)29-24-12-10-23(11-13-24)28-22-8-2-1-3-9-22/h1-17,28,30H,(H,29,31) |
InChI Key |
BWCHWWUQQMMNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
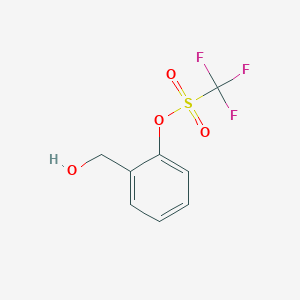
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
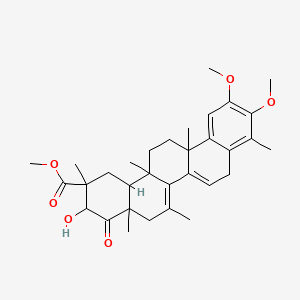
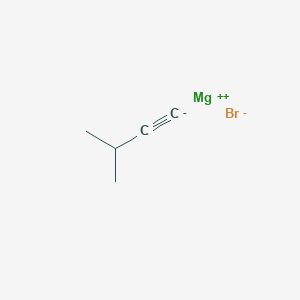
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
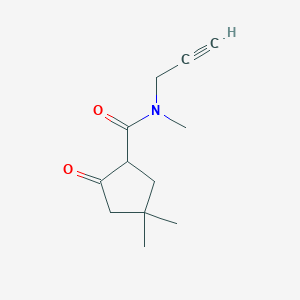
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)

